molecular formula C21H25N3O B15058430 (2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Katalognummer: B15058430
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: QMZOZNMEGFRCLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a synthetic small molecule characterized by a piperidine core linked to a pyridine ring substituted with a cyclobutylamino group and a phenyl methanone moiety. The cyclobutylamino group introduces steric and electronic effects that may influence binding affinity and metabolic stability compared to simpler alkyl or aryl substituents .

Eigenschaften

Molekularformel

C21H25N3O

Molekulargewicht

335.4 g/mol

IUPAC-Name

[2-[2-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C21H25N3O/c25-21(16-8-2-1-3-9-16)24-15-5-4-13-19(24)18-12-7-14-22-20(18)23-17-10-6-11-17/h1-3,7-9,12,14,17,19H,4-6,10-11,13,15H2,(H,22,23)

InChI-Schlüssel

QMZOZNMEGFRCLF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C2=C(N=CC=C2)NC3CCC3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

The compound (2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , also known by its IUPAC name, is a complex organic molecule with a molecular formula of C21H25N3O and a molecular weight of 335.4 g/mol. This compound integrates various functional groups, including cyclobutylamino, pyridine, and piperidine moieties, which contribute to its potential biological activity. Its structure suggests possible interactions with biological targets, particularly in the realm of medicinal chemistry.

Initial studies suggest that (2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone exhibits significant biological activity, particularly as a potential inhibitor of various protein kinases. Protein kinases are essential in cell signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound's specific arrangement of atoms may enhance its binding affinity to certain targets compared to traditional kinase inhibitors.

Interaction Studies

Research has focused on the interaction of this compound with specific protein kinases using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • X-ray Crystallography

These methods help elucidate the binding interactions at the molecular level, identifying key amino acid residues involved in binding and providing insights into structure-activity relationships.

Comparative Biological Activity

The following table summarizes several compounds with structural similarities to (2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , along with their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound APyridine + AmineAntidepressant
Compound BPiperidine + KetoneAntitumor
Compound CCycloalkane + AmineAntimicrobial
Target CompoundCyclobutyl + Piperidine + PyridinePotential kinase inhibitor

The uniqueness of this compound lies in its combination of cyclic structures and nitrogen functionalities, which may confer distinct pharmacological properties not found in other similar compounds.

Synthesis Methods

The synthesis of (2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone can be achieved through several methods, including multi-step organic synthesis techniques. These methods emphasize the versatility in creating complex organic molecules for medicinal applications.

Potential Applications

Due to its potential as a kinase inhibitor, this compound could serve multiple roles in:

  • Medicinal Chemistry : Developing new drugs targeting various cancers.
  • Biochemical Research : Studying protein interactions and cellular signaling pathways.

Further pharmacological studies are necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For example:

  • Case Study 1 : A related compound demonstrated significant antitumor activity in preclinical models, leading to ongoing clinical trials.
  • Case Study 2 : Another derivative showed promise as an antidepressant, highlighting the versatility of nitrogen-containing heterocycles in drug development.

These findings underscore the importance of continued research into compounds like (2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , which may lead to novel therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

(a) (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352493-26-5)

This analog, described in a safety data sheet by Ambeed, Inc. , shares the piperidine-pyridine-phenyl methanone scaffold but differs in substituents:

  • Pyridine ring substitution : Position 2 has a methyl group, and position 6 is substituted with a piperidin-1-yl group.

Implications :

  • The cyclobutylamino group in the target compound introduces a larger, more rigid substituent compared to the methyl group in the analog.
  • The absence of a piperidin-1-yl group at position 6 could reduce overall lipophilicity, altering membrane permeability or metabolic pathways .

(b) Chalcone Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone)

Chalcones, such as those discussed in the Journal of Applied Pharmaceutical Science , differ fundamentally in core structure:

  • Chalcone backbone: A propenone bridge links two aromatic rings (e.g., dihydroxyphenyl and pyridine).
  • Target compound: A piperidine ring fused to pyridine and phenyl methanone groups.

Implications :

  • Chalcones exhibit planar structures conducive to π-π stacking interactions, while the piperidine moiety in the target compound introduces conformational flexibility and 3D topology.
  • The presence of hydroxyl groups in chalcones (e.g., 2,5-dihydroxyphenyl) enhances hydrogen-bonding capacity, a feature absent in the target compound .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Pyridine Substitution (Position 2) Additional Substituents Key Functional Groups
Target Compound Piperidine-Pyridine Cyclobutylamino Phenyl methanone Amine, Ketone
CAS 1352493-26-5 Piperidine-Pyridine Methyl Piperidin-1-yl (Position 6) Amine, Ketone
1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone - 2,5-dihydroxyphenyl, pyridine Hydroxyl, Ketone, Pyridine

Table 2: Hypothetical Physicochemical Properties*

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~351.45 ~2.8 1 (NH) 4 (N, O)
CAS 1352493-26-5 ~363.47 ~3.2 0 4 (N, O)
1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone ~255.27 ~1.5 2 (OH) 5 (O, N)

Research Findings and Implications

  • Target vs. CAS 1352493-26-5: The cyclobutylamino group in the target compound may confer advantages in target selectivity due to its rigidity and bulk, whereas the methyl-piperidinyl analog may exhibit higher lipophilicity, influencing pharmacokinetic properties .
  • Chalcone Derivatives: While chalcones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) are redox-active and capable of antioxidant behavior due to phenolic groups, the target compound’s piperidine-pyridine scaffold may favor interactions with amine-binding enzymes or receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.